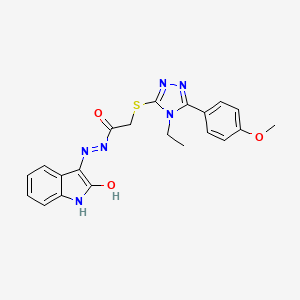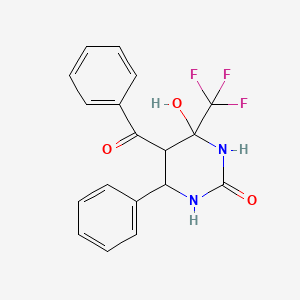![molecular formula C22H17N3OS B11978632 (2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)
(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone: is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is characterized by the presence of a naphthyl group, a furaldehyde moiety, and a phenylthiosemicarbazone group, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone typically involves the condensation of 5-(1-naphthyl)-2-furaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosemicarbazone moiety.
Reduction: Reduction reactions can occur at the aldehyde group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted aromatic derivatives, depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone is investigated for its potential as an antimicrobial and anticancer agent. Its ability to chelate metal ions is thought to contribute to its biological activity.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Industry: In the industrial sector, the compound’s metal-chelating properties are utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes in microorganisms and cancer cells, leading to their death. The compound also induces oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.
類似化合物との比較
Thiosemicarbazones: Other thiosemicarbazones, such as 2-acetylpyridine thiosemicarbazone, share similar metal-chelating properties and biological activities.
Hydrazones: Compounds like isonicotinoyl hydrazone also exhibit metal-chelating and antimicrobial properties.
Uniqueness: 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone is unique due to the presence of both naphthyl and furaldehyde groups, which enhance its ability to interact with biological targets and metal ions. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound in scientific research.
特性
分子式 |
C22H17N3OS |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
1-[(E)-(5-naphthalen-1-ylfuran-2-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C22H17N3OS/c27-22(24-17-9-2-1-3-10-17)25-23-15-18-13-14-21(26-18)20-12-6-8-16-7-4-5-11-19(16)20/h1-15H,(H2,24,25,27)/b23-15+ |
InChIキー |
PXKARDZZUVNGJX-HZHRSRAPSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol](/img/structure/B11978557.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)

![N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B11978569.png)

![Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate](/img/structure/B11978587.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)
![4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11978606.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)
![(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11978617.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978619.png)

